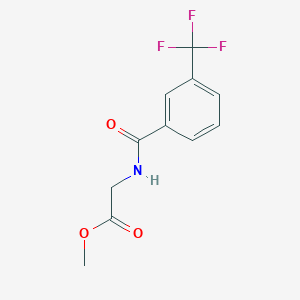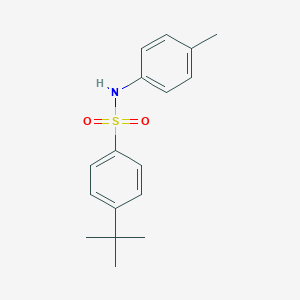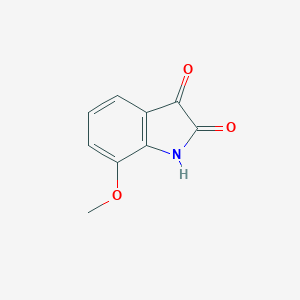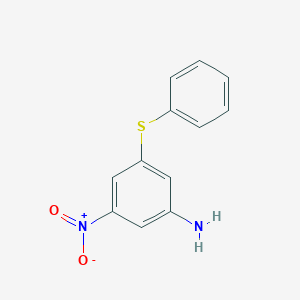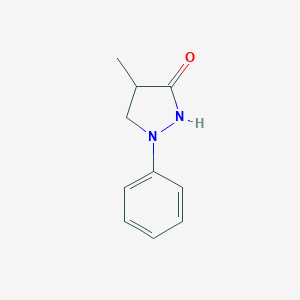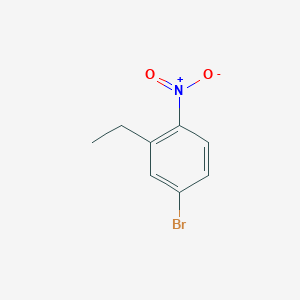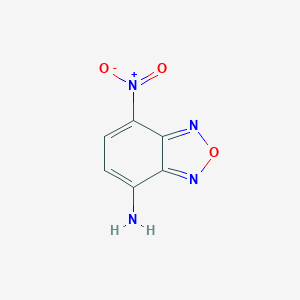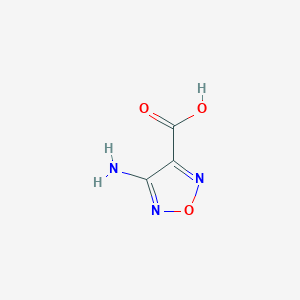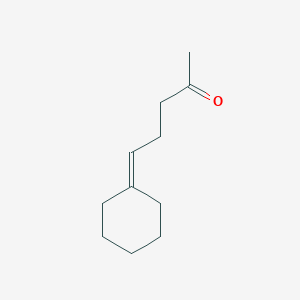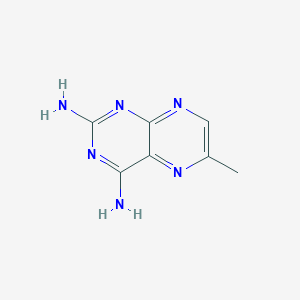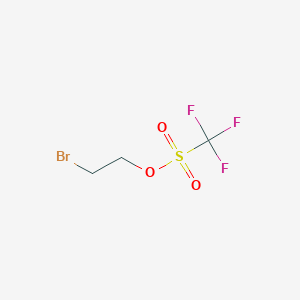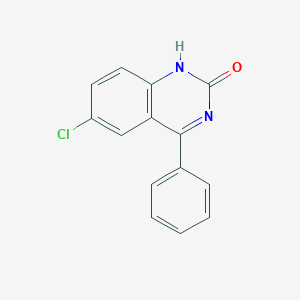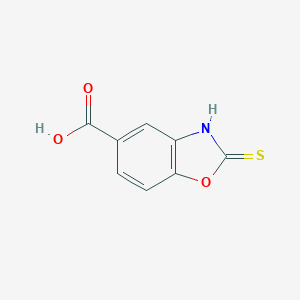![molecular formula C13H13N3O2S B188048 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- CAS No. 126893-36-5](/img/structure/B188048.png)
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' is a chemical compound that belongs to the family of aromatic amines. This compound is commonly used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' involves the formation of a complex with the target molecule. This complex is highly fluorescent, and its fluorescence intensity is directly proportional to the concentration of the target molecule. The complex formation is reversible, and the dissociation of the complex leads to a decrease in fluorescence intensity.
Efectos Bioquímicos Y Fisiológicos
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' in lab experiments are its high sensitivity and selectivity for the detection of target molecules. The limitations of using this compound are its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' that can be explored. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the modification of the chemical structure of the compound to improve its solubility and reduce its toxicity. Additionally, the application of this compound in the detection of new target molecules can be explored.
Métodos De Síntesis
The synthesis method of 1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with N,N-dimethyl-1,4-phenylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product is high.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-' has been extensively used in scientific research due to its unique chemical properties. This compound is commonly used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a sensor for the detection of metal ions and other small molecules.
Propiedades
Número CAS |
126893-36-5 |
|---|---|
Nombre del producto |
1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]- |
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(5-nitrothiophen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-15(2)11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)16(17)18/h3-9H,1-2H3 |
Clave InChI |
BQYOZFZNJSSFPC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Pictogramas |
Irritant |
Sinónimos |
N N-DIMETHYL-N'-((5-NITRO-2-THIENYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



